molecular formula C14H17NO4S2 B1439329 5,6,7,7a-Tetrahydrothieno[3,2-c]pyridin-2(4H)-one 4-methylbenzenesulfonate CAS No. 952340-39-5

5,6,7,7a-Tetrahydrothieno[3,2-c]pyridin-2(4H)-one 4-methylbenzenesulfonate

Cat. No.: B1439329
CAS No.: 952340-39-5
M. Wt: 327.4 g/mol
InChI Key: FQNGDMMHUSPFOL-UHFFFAOYSA-N
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Description

5,6,7,7a-Tetrahydrothieno[3,2-c]pyridin-2(4H)-one 4-methylbenzenesulfonate is a chemical compound that belongs to the class of thienopyridines.

Safety and Hazards

This compound is classified as a skin irritant and can cause serious eye irritation. After handling, it is recommended to wash skin thoroughly. If skin or eye irritation occurs, medical advice or attention should be sought .

Biochemical Analysis

Biochemical Properties

5,6,7,7a-Tetrahydrothieno[3,2-c]pyridin-2(4H)-one 4-methylbenzenesulfonate plays a crucial role in biochemical reactions, particularly in the inhibition of platelet aggregation. It interacts with enzymes such as adenosine diphosphate (ADP) receptors on platelets, inhibiting their activation and aggregation . This interaction is essential in preventing thrombus formation, making it a valuable compound in antithrombotic therapy.

Cellular Effects

The effects of this compound on various cell types include the inhibition of platelet aggregation, which is critical in preventing blood clots. This compound influences cell signaling pathways by blocking ADP receptors on platelets, thereby inhibiting the downstream signaling cascade that leads to platelet activation . Additionally, it affects gene expression related to platelet function and cellular metabolism, contributing to its antithrombotic properties.

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to ADP receptors on platelets, preventing ADP from activating these receptors . This inhibition blocks the activation of the GPIIb/IIIa complex, which is necessary for platelet aggregation. The compound also influences gene expression by modulating transcription factors involved in platelet function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its degradation can occur over extended periods . Long-term studies have shown that its antithrombotic effects persist, although the compound may degrade partially, reducing its efficacy.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At therapeutic doses, it effectively inhibits platelet aggregation without significant adverse effects . At higher doses, toxic effects such as bleeding and gastrointestinal disturbances have been observed. These findings highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in metabolic pathways related to its biotransformation in the liver. It is metabolized by cytochrome P450 enzymes, which convert it into active metabolites that exert antithrombotic effects . These metabolic pathways are crucial for its pharmacological activity and therapeutic efficacy.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve its interaction with plasma proteins and cellular transporters . The compound is distributed primarily in the bloodstream, where it binds to plasma proteins and is transported to target sites, such as platelets, to exert its effects.

Subcellular Localization

Subcellular localization of this compound is primarily within the cytoplasm of platelets . It does not require specific targeting signals or post-translational modifications for its activity. Instead, it exerts its effects by directly interacting with ADP receptors on the platelet membrane.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,7a-Tetrahydrothieno[3,2-c]pyridin-2(4H)-one 4-methylbenzenesulfonate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a thieno[3,2-c]pyridine derivative with a sulfonating agent such as methylbenzenesulfonyl chloride in the presence of a base . The reaction conditions often include controlled temperature and solvent selection to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but with optimized parameters for scalability. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

5,6,7,7a-Tetrahydrothieno[3,2-c]pyridin-2(4H)-one 4-methylbenzenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6,7,7a-Tetrahydrothieno[3,2-c]pyridin-2(4H)-one 4-methylbenzenesulfonate is unique due to its specific structural features and the presence of the 4-methylbenzenesulfonate group, which imparts distinct chemical and biological properties. This makes it a valuable intermediate in the synthesis of various pharmacologically active compounds .

Properties

IUPAC Name

5,6,7,7a-tetrahydro-4H-thieno[3,2-c]pyridin-2-one;4-methylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NOS.C7H8O3S/c9-7-3-5-4-8-2-1-6(5)10-7;1-6-2-4-7(5-3-6)11(8,9)10/h3,6,8H,1-2,4H2;2-5H,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQNGDMMHUSPFOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1CNCC2=CC(=O)SC21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10668256
Record name 4-Methylbenzene-1-sulfonic acid--5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10668256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

952340-39-5
Record name 4-Methylbenzene-1-sulfonic acid--5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10668256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In the following, Reaction 2 and Reaction 3 are explained by Examples 5 to 17. In this case, yield means yield of 5-alkyl-2-silyloxy-4,5,6,7-tetrahydrothieno[3,2-c]pyridine (mole) or 2-silyloxy-4,5,6,7-tetrahydrothieno[3,2-c]pyridine (mole) based on 5,6,7,7a-tetrahydro-4H-thieno[3,2-c]-pyridin-2one.p-toluenesulfonate (mole).
[Compound]
Name
5-alkyl-2-silyloxy-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-silyloxy-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6,7,7a-Tetrahydrothieno[3,2-c]pyridin-2(4H)-one 4-methylbenzenesulfonate
Reactant of Route 2
5,6,7,7a-Tetrahydrothieno[3,2-c]pyridin-2(4H)-one 4-methylbenzenesulfonate
Reactant of Route 3
5,6,7,7a-Tetrahydrothieno[3,2-c]pyridin-2(4H)-one 4-methylbenzenesulfonate
Reactant of Route 4
5,6,7,7a-Tetrahydrothieno[3,2-c]pyridin-2(4H)-one 4-methylbenzenesulfonate
Reactant of Route 5
5,6,7,7a-Tetrahydrothieno[3,2-c]pyridin-2(4H)-one 4-methylbenzenesulfonate
Reactant of Route 6
5,6,7,7a-Tetrahydrothieno[3,2-c]pyridin-2(4H)-one 4-methylbenzenesulfonate

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